molecular formula C8H11ClN4 B2949354 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride CAS No. 1956354-67-8

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride

Cat. No.: B2949354
CAS No.: 1956354-67-8
M. Wt: 198.65
InChI Key: KMWSXESQFMSZHR-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride is a chemical compound belonging to the class of triazolopyridines. Triazolopyridines are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them versatile in various chemical and biological applications

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride on cells are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these factors .

Subcellular Localization

It is possible that there are targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride typically involves the following steps:

  • Formation of the Triazolopyridine Core: The core structure of the triazolopyridine is usually synthesized through a cyclization reaction involving hydrazine and a suitable pyridine derivative.

  • Introduction of the Methylamine Group: The methylamine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazolopyridine core is replaced by the methylamine moiety.

  • Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazolopyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, with conditions varying based on the specific reagents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.

Scientific Research Applications

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride is compared with other similar compounds, such as triazolopyrimidines and triazolothiadiazines. While these compounds share structural similarities, they differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific molecular structure and the resulting biological effects.

List of Similar Compounds

  • Triazolopyrimidines

  • Triazolothiadiazines

  • Triazolopyridines

  • Triazolotriazines

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. This information is valuable for researchers and professionals working in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-9-6-8-11-10-7-4-2-3-5-12(7)8;/h2-5,9H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWSXESQFMSZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1C=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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